2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
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Overview
Description
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a fluorophenyl group, and a dioxido-dihydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
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Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction where the amine group of the benzamide reacts with 4-fluoronitrobenzene, followed by reduction of the nitro group to an amine.
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Incorporation of the Dioxido-Dihydrothiophene Moiety: : The final step involves the incorporation of the dioxido-dihydrothiophene moiety. This can be achieved by reacting the intermediate compound with a suitable thiophene derivative under oxidative conditions to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at the nitro group (if present in intermediates) or at the carbonyl group of the benzamide, leading to the formation of amines or alcohols.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
In medicinal chemistry, 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide: Lacks the dioxido group, which may affect its reactivity and bioactivity.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide: Lacks the chlorine atom, which may influence its chemical properties and interactions.
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide: Lacks the fluorophenyl group, which may alter its biological activity.
Uniqueness
The presence of both the dioxido-dihydrothiophene moiety and the fluorophenyl group in 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-16-4-2-1-3-15(16)17(21)20(13-7-5-12(19)6-8-13)14-9-10-24(22,23)11-14/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUKYBGNVOSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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